molecular formula C6H3ClF3NO B164736 5-Chloro-3-(trifluoromethyl)pyridin-2-ol CAS No. 1214342-70-7

5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B164736
CAS No.: 1214342-70-7
M. Wt: 197.54 g/mol
InChI Key: ZHDJWTAHGYSQQV-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyridin-2-ol: is a chemical compound with the molecular formula C6H3ClF3NO . It is a pyridine derivative characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkaline Conditions: One common method for synthesizing 5-Chloro-3-(trifluoromethyl)pyridin-2-ol involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.

    Alternative Method: Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

Industry:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDJWTAHGYSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597174
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-70-7
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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